molecular formula C15H22N5O7P B1212687 N(6)-(dimethylallyl)adenosine 5'-monophosphate CAS No. 20268-93-3

N(6)-(dimethylallyl)adenosine 5'-monophosphate

Cat. No.: B1212687
CAS No.: 20268-93-3
M. Wt: 415.34 g/mol
InChI Key: DUISZFLWBAPRBR-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N(6)-(dimethylallyl)adenosine 5’-monophosphate” is a derivative of adenosine monophosphate (AMP), also known as 5’-adenylic acid . AMP is a nucleotide that consists of a phosphate group, the sugar ribose, and the nucleobase adenine . It plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) .

Scientific Research Applications

Affinity Chromatography

N(6)-(dimethylallyl)adenosine 5'-monophosphate has been utilized in the field of affinity chromatography. A study by Seela and Waldek (1975) elaborates on a method for coupling ribonucleotides to polymers through their cis-diols, using this compound as a key component. This approach can be instrumental in the purification of certain classes of enzymes by affinity chromatography (Seela & Waldek, 1975).

Enzyme Systems

In enzyme systems, the compound has shown potential. Research by Singhal, Vijayvargiya, and Ling (1970) indicates that cyclic adenosine monophosphate, a related compound, can induce enzyme activities in seminal vesicles similar to testosterone, suggesting a link to androgenic hormones (Singhal, Vijayvargiya, & Ling, 1970).

Nucleotide Conformation Studies

Olsthoorn, Doornbos, de Leeuw, and Altona (1982) investigated the influence of the 2'-hydroxyl group and 6-N-methylation on the conformation of adenine dinucleoside monophosphates, which includes this compound. Their studies provide insights into the conformational behavior of these nucleotides in solution (Olsthoorn et al., 1982).

Novel Analog Synthesis

Jenny (1993) synthesized a novel uncharged analog of adenosine 3′,5′ -monophosphate, introducing modifications to increase membrane permeability and stability against enzymatic degradation. This research contributes to the development of new nucleotide analogs with potential applications in biology and medicine (Jenny, 1993).

Binding Assays

A paper by Gilman (1970) describes a protein binding assay for adenosine 3':5'-cyclic monophosphate, a compound related to this compound. This assay is based on the competition for protein binding and offers high sensitivity and simplicity, highlighting the potential applications in studying the interactions of these nucleotides with proteins (Gilman, 1970).

Drug Design

In the realm of drug design, Colby, Vanderveen, Strickler, Markham, and Goldstein (1999) presented the crystal structure of human type II inosine monophosphate dehydrogenase, a key enzyme in nucleotide synthesis. They included analogs of adenosine monophosphate in their study, which could inform the design of new drugs targeting nucleotide metabolism (Colby et al., 1999).

Properties

CAS No.

20268-93-3

Molecular Formula

C15H22N5O7P

Molecular Weight

415.34 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H22N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1

InChI Key

DUISZFLWBAPRBR-SDBHATRESA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C

SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C

Synonyms

N(6)-(delta(2)-isopentenyl)adenosine 5'-monophosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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